Cas no 2248303-05-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate is a specialized chemical compound featuring a unique oxetane-isoindole hybrid structure. Its key advantages include high reactivity due to the strained oxetane ring, making it valuable in polymer chemistry and cross-linking applications. The isoindole moiety contributes to its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The ethyl substituent enhances solubility in organic solvents, facilitating handling and formulation. This compound is particularly suited for advanced material science applications, where its bifunctional reactivity enables precise modifications. Its stability under controlled conditions ensures consistent performance in synthetic processes.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate structure
2248303-05-9 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate
CAS番号:2248303-05-9
MF:C14H13NO5
メガワット:275.256724119186
CID:6194763
PubChem ID:165841297

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6513590
    • 2248303-05-9
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate
    • インチ: 1S/C14H13NO5/c1-2-14(7-19-8-14)13(18)20-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,2,7-8H2,1H3
    • InChIKey: YSAFYQFZKHTLBA-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)(CC)C1

計算された属性

  • せいみつぶんしりょう: 275.07937252g/mol
  • どういたいしつりょう: 275.07937252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 433
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6513590-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate
2248303-05-9
1g
$0.0 2023-05-29

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate (CAS No: 2248303-05-9)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate, identified by its CAS number 2248303-05-9, represents a significant advancement in the field of medicinal chemistry and pharmacology. This molecule, featuring a unique structural framework composed of an isoindole core and an oxetane ring system, has garnered attention for its potential applications in the development of novel therapeutic agents. The precise arrangement of functional groups within its molecular structure suggests a high degree of chemical versatility, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, with isoindole derivatives being particularly noteworthy due to their biological activity and structural stability. The presence of a 1,3-dioxo group in the molecular backbone enhances the compound's reactivity, allowing for diverse chemical modifications that can fine-tune its pharmacokinetic properties. This characteristic is particularly relevant in the context of designing molecules with improved solubility and bioavailability, which are critical factors in the development of effective pharmaceuticals.

The 3-ethyloxetane moiety further contributes to the compound's unique chemical profile. Oxetane rings are known for their strained three-membered structure, which can lead to enhanced metabolic stability and reduced susceptibility to enzymatic degradation. This feature is particularly advantageous in the design of long-acting drugs that require prolonged circulation within the body. Additionally, the ethyl substituent at the third position of the oxetane ring may influence the compound's interactions with biological targets, potentially modulating its binding affinity and selectivity.

In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules often involve cutting-edge methodologies. Advances in computational chemistry have enabled researchers to predict and optimize the structural properties of compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate before experimental synthesis. These predictive models leverage machine learning algorithms and quantum mechanical calculations to identify optimal synthetic routes and predict potential biological activities. Such innovations have significantly accelerated the drug discovery process, allowing for more efficient screening of candidate molecules.

One area where this compound shows particular promise is in the treatment of neurological disorders. Isoindole derivatives have been implicated in various pharmacological pathways associated with central nervous system (CNS) function. The combination of an isoindole scaffold with an oxetane ring system may confer properties that make it an effective modulator of neurotransmitter systems. For instance, preliminary studies suggest that derivatives of this class could interact with serotonin receptors, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders.

The potential applications extend beyond CNS disorders. The structural motifs present in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethyloxetane-3-carboxylate also align with targets involved in inflammatory responses and cancer biology. The ability to modify both the isoindole and oxetane components allows for tailored interactions with enzymes and receptors implicated in these diseases. For example, modifications at specific positions on the oxetane ring could enhance binding to cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.

The synthesis of this compound presents unique challenges due to its complex architecture. Traditional organic synthesis techniques must be employed to construct both the isoindole core and the oxetane ring system while maintaining high regioselectivity. Recent developments in transition-metal-catalyzed reactions have provided new tools for constructing these motifs efficiently. For instance, palladium-catalyzed cross-coupling reactions can be used to form carbon-carbon bonds within the isoindole framework, while gold-catalyzed reactions may facilitate oxetane ring formation.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yll 3-Ethyloxetane - 3-Carboxylate (CAS No: 2248303 - 05 - 9) represents a compelling example of how innovative molecular design can lead to novel therapeutic opportunities. Its unique structural features and potential biological activities make it a valuable asset in ongoing research efforts aimed at addressing complex diseases. As our understanding of medicinal chemistry continues to evolve,this compound will undoubtedly play a significant role in shaping future treatments across multiple therapeutic areas.

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